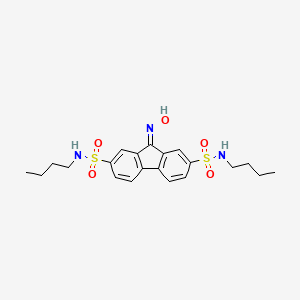![molecular formula C10H10N2OS B2791104 4-Cyclobutoxythieno[2,3-d]pyrimidine CAS No. 2195941-55-8](/img/structure/B2791104.png)
4-Cyclobutoxythieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutoxythieno[2,3-d]pyrimidine is a heterocyclic compound. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure–activity relationships (SARs) of pyrimidine derivatives have been discussed in detail .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Scientific Field:
Oncology and Medicinal Chemistry
Summary:
4-Cyclobutoxythieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer activity. These compounds exhibit promising potential as cytotoxic agents against cancer cells.
Experimental Procedures:
Researchers evaluated the compound’s efficacy against specific cancer cell lines (e.g., PC-3 and A-549). The experimental procedures involved testing the compound’s inhibitory effects on cell growth and viability. The compound’s IC50 value (concentration required to inhibit cell growth by 50%) was determined.
Results:
Compound 81 demonstrated significant activity against both PC-3 and A-549 cell lines, with an IC50 value of 0.36 μM . Notably, it outperformed the positive control, 5-fluorouracil (5-FU), in terms of sensitivity to PC-3 cells .
Anti-Inflammatory Effects
Scientific Field:
Pharmacology and Inflammation Research
Summary:
Pyrimidines, including 4-Cyclobutoxythieno[2,3-d]pyrimidine, exhibit anti-inflammatory properties. These effects are attributed to the compound’s ability to modulate key inflammatory mediators.
Experimental Procedures:
Studies have investigated the inhibitory response of pyrimidines against inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins. Researchers have explored various synthetic methods to obtain pyrimidine derivatives.
Results:
Numerous pyrimidines demonstrate potent anti-inflammatory effects. Structure–activity relationship (SAR) studies have highlighted the importance of specific substituents for enhancing activity. For instance, introducing a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines enhances their anti-inflammatory activity .
Heterocycle Core Exploration
Scientific Field:
Organic Chemistry and Heterocyclic Compounds
Summary:
Researchers have explored the structural and energetic characteristics of pyrimidine derivatives, including 4-Cyclobutoxythieno[2,3-d]pyrimidine. These developments contribute to advanced research and applications within this domain.
Experimental Procedures:
Studies involve computational modeling, spectroscopic analysis, and energetic calculations to understand the properties of pyrimidine-based heterocycles.
Results:
The pyrimidine core, along with related heterocycles (e.g., pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine and isothiazolo[4,3-d]pyrimidine), forms a complete alphabet of structural motifs. These motifs are both isomorphic and isofunctional, providing insights for designing novel compounds .
Safety And Hazards
Zukünftige Richtungen
Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
Eigenschaften
IUPAC Name |
4-cyclobutyloxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-7(3-1)13-9-8-4-5-14-10(8)12-6-11-9/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNBIVDTVYEHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutoxythieno[2,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)
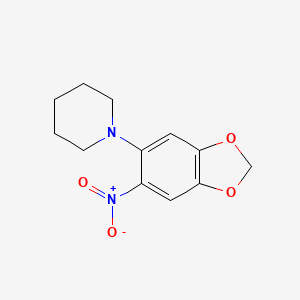
![1-((4-methoxyphenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2791026.png)
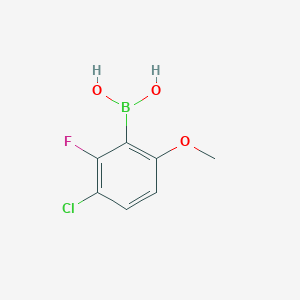
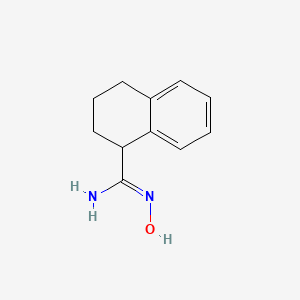
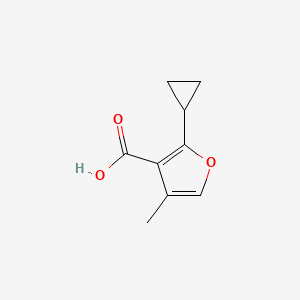
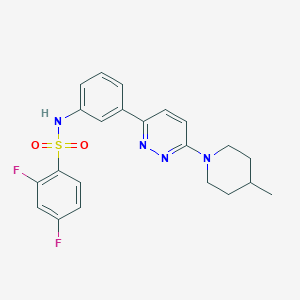
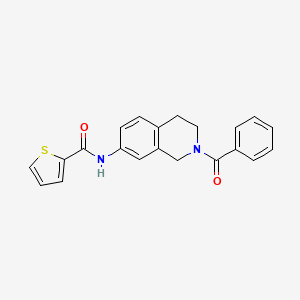
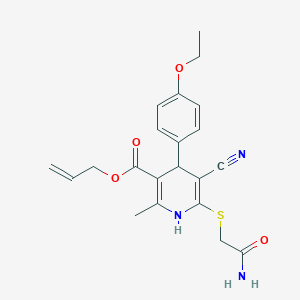
![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)
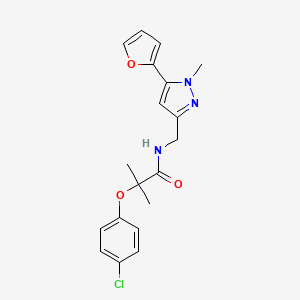
![Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2791040.png)
![benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2791041.png)
